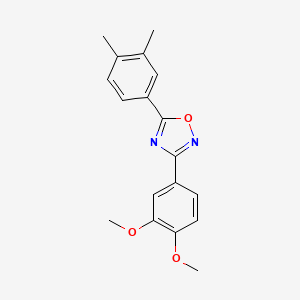![molecular formula C20H18N6O2 B11602339 6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602339.png)
6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s complex name suggests a highly intricate structure. Let’s break it down:
- It contains a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca framework, which combines three fused rings.
- The “6-imino” part indicates the presence of an imine (C=N) group at position 6.
- The “N,11-dimethyl” signifies two methyl groups attached to the nitrogen atom at position 11.
- The “2-oxo” refers to a ketone (C=O) group at position 2.
- The “7-(pyridin-3-ylmethyl)” indicates a pyridine ring attached at position 7.
- Finally, the “5-carboxamide” denotes an amide (CONH2) group at position 5.
- This compound likely exhibits interesting biological and pharmacological properties due to its intricate structure.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods may involve advanced organic synthesis techniques, potentially starting from simpler precursors.
Analyse Chemischer Reaktionen
- The compound may undergo various reactions:
Oxidation: Oxidative transformations could modify the imine or ketone groups.
Reduction: Reduction reactions might target the ketone or imine functionality.
Substitution: Substituting functional groups (e.g., halogens, alkyl groups) could alter its properties.
- Common reagents and conditions would depend on the specific reaction, but typical organic reagents apply.
- Major products would vary based on the reaction type.
Wissenschaftliche Forschungsanwendungen
- In chemistry: Studying its reactivity, stability, and novel reactions.
- In biology: Investigating its interactions with enzymes, receptors, or DNA.
- In medicine: Assessing its potential as a drug candidate (e.g., anticancer, antimicrobial).
- In industry: Exploring its use in materials science or catalysis.
Wirkmechanismus
- The compound’s mechanism likely involves interactions with specific biological targets (e.g., proteins, enzymes).
- Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
- Unfortunately, without specific examples of similar compounds, I can’t provide a direct comparison.
- I recommend exploring related heterocycles like quinolones or imidazoles , which share some structural features.
Remember that this compound’s detailed investigation requires specialized research and experimental work
Eigenschaften
Molekularformel |
C20H18N6O2 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H18N6O2/c1-12-5-4-8-25-17(12)24-18-15(20(25)28)9-14(19(27)22-2)16(21)26(18)11-13-6-3-7-23-10-13/h3-10,21H,11H2,1-2H3,(H,22,27) |
InChI-Schlüssel |
SIIBYPZXESRGFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602261.png)
![3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11602269.png)
![Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11602274.png)
![(2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)-2-phenylethanamide]](/img/structure/B11602280.png)

![2-methoxyethyl 5-(4-tert-butylphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602286.png)
![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11602289.png)
![(5Z)-5-(4-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602290.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11602296.png)
![1-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11602298.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11602309.png)
![(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602324.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B11602331.png)
![4-(4-butoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B11602343.png)
